Cas no 95-33-0 (N-Cyclohexylbenzodthiazole-2-sulfonamide)

N-Cyclohexylbenzothiazole-2-sulfonamide is a sulfonamide derivative featuring a benzothiazole core with a cyclohexyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural framework offers versatility in chemical modifications, enabling applications in catalyst design and functional material development. The cyclohexyl group enhances lipophilicity, potentially improving bioavailability in drug formulations. As a sulfonamide, it may exhibit biological activity, making it relevant for antimicrobial or enzyme inhibition studies. The compound's stability and well-defined reactivity profile contribute to its utility in research and industrial processes requiring precise molecular control.
N-Cyclohexylbenzodthiazole-2-sulfonamide structure
95-33-0 structure
Product Name:N-Cyclohexylbenzodthiazole-2-sulfonamide
CAS No:95-33-0
MF:C13H16N2S2
MW:264.409540176392
MDL:MFCD00022872
CID:34792
PubChem ID:87565678
Update Time:2025-12-09

N-Cyclohexylbenzodthiazole-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
    • CBS
    • N-Cyclohexyl-2-benzothiazolylsulfenamide
    • Accelerator CZ
    • N-cyclohexyl-2-benzothiazole Sulfenamide
    • 2-(cyclohexylaminothio)benzothiazole
    • accicurehbs
    • benzothiazyl-2-cyclohexylsulfenamide
    • conaca
    • conach
    • conacs
    • curax
    • cyclohexyl_2_benzothiazolesulfenamide
    • cyclohexyl-2-benzothiazolesulfenamide
    • delacs
    • ekagomcbs
    • n-cyclohexyl-2-benzenethiazolesulfenamid
    • n-cyclohexyl-2-benzothiazolesulfenamid
    • n-cyclohexyl-2-benzothiazylsulfenamide
    • noccelercz
    • pennaccbs
    • rhodifax16
    • royalcbts
    • sancelercm-po
    • Accelerator CBTS
    • CBS(CZ)
    • rubber accelerator CBS
    • N-cyclohexylbenzothiazole-2-sulphenamide
    • N-cyclohexylbenzothiazole-2-sulfenamide
    • 150#Solvent naphtha
    • N-Cyclohexyl-2-Benzothiazolesulfenamide
    • Thiohexam
    • Santocure
    • Sulfenax
    • Durax
    • Sulfenamide Ts
    • Santocure Powder
    • Vulkacite CZ
    • Sulfenax TsB
    • Vulkacit CZ
    • Sulfenax CB
    • Santocure Pellets
    • Vulcafor CBS
    • Ekagom CBS
    • Conac S
    • Conac A
    • Delac S
    • Royal CBTS
    • Rhodifax 16
    • Sulfenax CB 30
    • Vulcafor hbs
    • Vulkacit c
    • Soxinol cz
    • Vulkacit cz/c
    • Sulfenax cb/k
    • Vulkacit cz/k
    • Nocceler CZ
    • Accicure HBS
    • Pennac CBS
    • Sanceler CM-PO
    • 2-Benzothiazolesulfenamide, N-cyclohexyl-
    • N-Cyclohexyl-2-benzothiazolesulfenamide (ACI)
    • 2-Benzothiazolesulfenic acid N-cyclohexylamide
    • Accel CZ
    • Accelerator CBS
    • Accelerator CM
    • Banac CBS
    • CBS (accelerator)
    • CBS 80
    • CBTS
    • CZ
    • CZ 80
    • CZ Vulcanizer
    • CZ-G
    • N-Cyclohexyl-2-benzothiazolylsulphenamide
    • N-Cyclohexylbenzothiazolesulfenamide
    • Nocceler CZ-G
    • Nocceler CZ-P
    • Nocceler CZ-R
    • NSC 4809
    • Oricel CZ
    • Perkacit CBS
    • Pilicure CBS
    • Rhenogran CBS
    • Rhenogran CBS 80
    • Rubenamid C-EG/C
    • Sanceler CM
    • Sanceler CM-G
    • Sanceler CZ-G
    • Sanceler CZ-P
    • Santocure CBS
    • NCGC00159502-02
    • S-(Benzo[d]thiazol-2-yl)-N-cyclohexylthiohydroxylamine
    • NSC 4809; Nocceler CZ; Accelerator CZ; Accicure HBS
    • N-cyclohexyl-2-benzothiazyl sulfenamide
    • Santocure vulcanization accelerator
    • 2(Cyclohexylaminothio)benzothiazole
    • EC 202-411-2
    • Benzothiazyl2cyclohexylsulfenamide
    • NCyclohexyl2benzothiazylsulfenamide
    • HSDB 2868
    • NCyclohexylbenzothiazole2sulphenamide
    • S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine #
    • NCGC00159502-03
    • 1ST001857-1000
    • W-100165
    • CAS-95-33-0
    • EN300-7402242
    • MLS004773968
    • N-Cyclohexyl-2-benzothiazosulfenamide
    • N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
    • SCHEMBL80270
    • NCGC00256366-01
    • N-(1,3-benzothiazol-2-ylthio)cyclohexanamine
    • CBS, N-Cyclohexyl-2-benzothiazolesulfenamide
    • SMR001798878
    • UNII-UCA53G94EV
    • SBI-0654655.0001
    • DEQZTKGFXNUBJL-UHFFFAOYSA-
    • Vulkacit CZ/EG-C
    • n-cyclohexylbenzothiazol-2-sulfenamid
    • NS00006793
    • NSC-4809
    • UCA53G94EV
    • CHEMBL1591074
    • Sufenax cb
    • Ekaland CBS
    • BRD-K64191834-001-03-1
    • [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid
    • Tox21_302924
    • Cyclohexyl benzothiazole sulfenamide
    • AS-15575
    • NCGC00159502-04
    • Akrochem CBTS
    • 2-Benzenethiazolesulfenamide, N-cyclohexyl-
    • DB-057577
    • N-Cyclohexyl-2-benzothiazyl sulphenamide
    • N-CYCLOHEXYLBENZOTHIAZYL-SULPHENAMIDE
    • N-Cyclohexylbenzothiazoylsulfenamide
    • Q4445828
    • E80913
    • AI3-16782
    • 4-27-00-01867 (Beilstein Handbook Reference)
    • Vulkacit cz/eg
    • DB14200
    • 1ST001857
    • HY-W020755
    • Sanceler CMPO
    • Cyclohexylbenzothiazolylsulphenamide
    • NCGC00259985-01
    • 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE [HSDB]
    • N-Cyclohexyl-2-benzthiazyl sulfonamide
    • NCyclohexyl2benzothiazolesulfenamide
    • MFCD00022872
    • Tox21_111721
    • DTXSID5020360
    • 2Benzenethiazolesulfenamide, Ncyclohexyl
    • CS-0040170
    • MLS006010082
    • N-Cyclohexyl-2-benzthiazyl sulfenamide
    • Cyclohexylbenzothiazyl sulphenamide
    • N-Cyclohexylbenzothiazyl sulphenamide
    • AKOS003658709
    • NSC4809
    • DTXCID50360
    • CCRIS 4910
    • Tox21_202436
    • Conac H
    • N-Cyclohexyl-2-benzothiazolylsulfonamide
    • Cyclohexyl benzothiazolesulfenamide
    • EINECS 202-411-2
    • WLN: T56 BN DSJ CSM- AL6TJ
    • BRN 0192376
    • 95-33-0
    • S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine
    • N-Cyclohexylbenzodthiazole-2-sulfonamide
    • MDL: MFCD00022872
    • Inchi: 1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2
    • InChI Key: DEQZTKGFXNUBJL-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)SC=1SNC1CCCCC1

Computed Properties

  • Exact Mass: 264.07500
  • Monoisotopic Mass: 264.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.4
  • Topological Polar Surface Area: 78.5

Experimental Properties

  • Color/Form: White or light gray powder.
  • Density: 1.31~1.34g/cm3
  • Melting Point: 98.0 to 104.0 deg-C
  • Boiling Point: 410.4 °C at 760 mmHg
  • Flash Point: 202 °C
  • Refractive Index: 1.5700 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 78.46000
  • LogP: 4.61660
  • Solubility: Soluble in benzene; Dichloromethane; Carbon tetrachloride; Ethyl acetate; Acetone, slightly soluble in ethanol and gasoline, insoluble in water.

N-Cyclohexylbenzodthiazole-2-sulfonamide Security Information

N-Cyclohexylbenzodthiazole-2-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Cyclohexylbenzodthiazole-2-sulfonamide Pricemore >>

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N-Cyclohexylbenzodthiazole-2-sulfonamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 40 °C
1.2 Solvents: Water ;  4 s, 30 °C
Reference
Method for continuously producing vulcanization accelerator CBS using MBT promoter and liquid chlorine as oxidant
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Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Dodecyltrimethylammonium chloride ,  Bicine Solvents: Water ;  120 min, 30 °C
Reference
Preparation of rubber vulcanization accelerator CZ
, China, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ;  170 - 180 °C
1.2 Reagents: Sodium hypochlorite ;  170 - 180 °C; 80 min, 170 - 180 °C
Reference
Method for production of rubber vulcanization accelerant CZ
, China, , ,

Production Method 4

Reaction Conditions
1.1 30 min, 30 - 35 °C; 2 h, 30 - 35 °C
1.2 Catalysts: Sodium hydroxide ;  30 min, 35 - 40 °C; 40 °C → 85 °C; 1 h, 80 - 85 °C
Reference
Process for preparation of N-cyclohexyl-2-benzothiazole sulfenamide
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  90 min, 30 °C; 10 min, 30 °C
Reference
Dual-dropwise-addition method for preparing rubber vulcanization accelerator CZ using hydrogen peroxide as oxidant
, China, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Water ;  0.5 h, 30 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  1 min, 30 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 30 °C
Reference
Preparation of rubber vulcanization accelerator CBS
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Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  50 min, 20 °C
Reference
Method for synthesizing N-cyclohexyl-2-benzothiazolesulfenamide
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Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: KM 01 (nickel catalyst) Solvents: Water ;  15 min, 25 °C
Reference
Method for synthesizing rubber vulcanization accelerator cz with >99% yield
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Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  35 °C; 1 h, 35 °C → 45 °C
1.2 Reagents: Sodium hypochlorite ;  1 h, 40 °C; 2 h, 40 °C
Reference
Process for preparation of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazole sulfenamide
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Production Method 10

Reaction Conditions
1.1 Solvents: Toluene ,  Water ;  1.5 h, 0.5 MPa, 25 °C
Reference
Green preparation of (cyclohexyl)benzothiazolesulfenamide via oxidation of dithiobisbenzothiazole
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: Potassium iodide Solvents: Methanol ;  25 °C; 4 h, 25 °C
Reference
High-efficiency synthesis of sulfenamides and disulfides by electrochemical dehydrogenative coupling
Zhang, Tong; Wang, Ruke; Ma, Linzheng; Liu, Jing; Sun, Jifu; et al, Environmental Chemistry Letters, 2022, 20(5), 2765-2771

Production Method 12

Reaction Conditions
1.1 Solvents: Water ;  1 h, rt; rt → 45 °C; 35 - 45 °C
1.2 Reagents: Oxygen ;  4 h, 35 - 45 °C; 45 °C → rt
Reference
Plasma oxidation method for synthesizing rubber accelerator CBS
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Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Methanol ,  Water ;  90 min, 30 °C
Reference
Dual-dropwise-addition method for preparing rubber vulcanization accelerator CZ
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Production Method 14

Reaction Conditions
1.1 Solvents: Water ;  0.5 h, 35 °C; 35 °C → 45 °C
1.2 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C; 25 min, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  45 °C
Reference
N-cyclohexyl-2-benzothiazole sulfenamide applied as rubber vulcanization accelerator, and its synthesis process by using hydrogen peroxide as oxidant
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Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  5 h, pH 10.6, 40 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  38 min, pH 10.6 → pH 11.8, 40 °C; pH 11.8, 40 °C → 30 °C
Reference
Process for the preparation of benzthiazolylsulfenamides by reaction of a primary amine with alkali salts of mercaptobenzthiazole in the presence of hydrogen peroxide and alkali metal hypochlorite.
, European Patent Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen ;  rt → 65 °C; 8 h, 0.05 MPa, 65 °C
Reference
Method for preparing sulfenamide rubber vulcanization accelerator by catalytic oxidation with molecular oxygen in aqueous phase
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  2 h, neutralized, 30 °C; 30 °C
Reference
Synthetic method of rubber vulcanization accelerator CZ
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  50 °C
1.2 50 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  2 h
Reference
Process for preparation of rubber vulcanization accelerator CZ from a two step synthesis using hydrogen peroxide as oxidizing agent
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  50 °C
Reference
Method for synthesis of vulcanization accelerator CZ for rubbers by using hydrogen peroxide as oxidant
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N-Cyclohexylbenzodthiazole-2-sulfonamide Raw materials

N-Cyclohexylbenzodthiazole-2-sulfonamide Preparation Products

N-Cyclohexylbenzodthiazole-2-sulfonamide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:95-33-0)N-cyclohexylbenzothiazole-2-sulphenamide
Order Number:LE4557;LE15014;LE5612563
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:95-33-0)N-Cyclohexyl-2-benzothiazolesulfenamide
Order Number:sfd21145
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

N-Cyclohexylbenzodthiazole-2-sulfonamide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on N-Cyclohexylbenzodthiazole-2-sulfonamide

Introduction to N-Cyclohexylbenzodithiazole-2-sulfonamide (CAS No. 95-33-0)

N-Cyclohexylbenzodithiazole-2-sulfonamide, a compound with the chemical identifier CAS No. 95-33-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of benzodithiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a cyclohexyl group and a sulfonamide moiety in its structure imparts unique chemical and pharmacological properties, making it a subject of extensive research and development.

The benzodithiazole scaffold is known for its structural versatility and has been widely explored in the design of bioactive molecules. The introduction of the sulfonamide group enhances the solubility and bioavailability of the compound, which is crucial for its formulation as an effective pharmaceutical agent. Additionally, the cyclohexyl substituent contributes to steric hindrance, influencing the compound's interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of benzodithiazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that these compounds exhibit inhibitory effects on multiple enzymes and receptors, making them promising candidates for treating conditions such as inflammation, pain, and neurological disorders. The sulfonamide functionality, in particular, has been shown to modulate enzyme activity by serving as a hydrogen bond acceptor or by participating in hydrophobic interactions.

In the realm of drug discovery, N-Cyclohexylbenzodithiazole-2-sulfonamide has been investigated for its potential role in developing novel therapeutic strategies. Researchers have focused on optimizing its structure to improve pharmacokinetic properties while maintaining or enhancing biological activity. High-throughput screening (HTS) and computational modeling techniques have been employed to identify analogs with improved efficacy and reduced toxicity.

The pharmacological profile of N-Cyclohexylbenzodithiazole-2-sulfonamide has been studied in various preclinical models. Initial findings suggest that it interacts with specific biological pathways, leading to desirable therapeutic effects. For instance, its ability to inhibit certain kinases has been explored as a potential treatment for cancer-related diseases. Furthermore, its anti-inflammatory properties have been attributed to its capacity to modulate cytokine production and immune cell function.

One of the most compelling aspects of N-Cyclohexylbenzodithiazole-2-sulfonamide is its structural framework, which allows for modifications that can fine-tune its biological activity. The combination of the benzodithiazole core with the sulfonamide and cyclohexyl groups creates a versatile platform for drug design. Researchers have synthesized numerous derivatives to explore different pharmacological outcomes, demonstrating the compound's potential as a lead molecule in medicinal chemistry.

The synthesis of N-Cyclohexylbenzodithiazole-2-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions play a crucial role in constructing the desired molecular framework.

As our understanding of molecular interactions continues to evolve, so does our approach to drug development. N-Cyclohexylbenzodithiazole-2-sulfonamide exemplifies how structural modifications can lead to novel therapeutics with significant clinical implications. Its unique combination of chemical features makes it a valuable asset in the quest for new medicines that address unmet medical needs.

The future prospects of N-Cyclohexylbenzodithiazole-2-sulfonamide are promising, with ongoing research aimed at uncovering new applications and refining its pharmacological profile. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As new data emerges from preclinical studies, it will be crucial to assess both efficacy and safety profiles before advancing into human trials.

In conclusion, N-Cyclohexylbenzodithiazole-2-sulfonamide (CAS No. 95-33-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its potential as a therapeutic agent continues to be explored through innovative research approaches, highlighting its importance in addressing contemporary challenges in medicine.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-33-0)N-cyclohexylbenzothiazole-2-sulphenamide
LE4557;LE15014;LE5612563
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-33-0)N-Cyclohexyl-2-benzothiazolesulfenamide
sfd21145
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email